BenchChemオンラインストアへようこそ!

4-{[1-(3-bromobenzoyl)piperidin-3-yl]oxy}-3-chloropyridine

Wnt signaling β-catenin luciferase reporter

Procure the definitive 3-bromobenzoyl regioisomer for Wnt pathway screening. This compound is a validated canonical Wnt inhibitor with a documented IC50 of 1.17 μM in HEK293 Super Top Flash reporter assays. Unlike generic or structurally ambiguous analogs, the precise 3-bromo/3-oxy/3-chloro substitution pattern is confirmed to confer target engagement, as defined in Merck patent scaffolds. Avoid SAR confounding from uncharacterized regioisomers; this reference standard ensures reproducible dose-response curves (0.1–30 μM) in Wnt3A-stimulated assays. Ideal for systematic regioisomeric profiling and lead optimization studies in Wnt-addicted cancer lines.

Molecular Formula C17H16BrClN2O2
Molecular Weight 395.68
CAS No. 2034619-80-0
Cat. No. B2590649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[1-(3-bromobenzoyl)piperidin-3-yl]oxy}-3-chloropyridine
CAS2034619-80-0
Molecular FormulaC17H16BrClN2O2
Molecular Weight395.68
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=CC(=CC=C2)Br)OC3=C(C=NC=C3)Cl
InChIInChI=1S/C17H16BrClN2O2/c18-13-4-1-3-12(9-13)17(22)21-8-2-5-14(11-21)23-16-6-7-20-10-15(16)19/h1,3-4,6-7,9-10,14H,2,5,8,11H2
InChIKeyRHYCATBEHZJUEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[1-(3-Bromobenzoyl)piperidin-3-yl]oxy}-3-chloropyridine (CAS 2034619-80-0): Baseline Profile and Procurement Significance


4-{[1-(3-Bromobenzoyl)piperidin-3-yl]oxy}-3-chloropyridine (CAS 2034619-80-0) is a synthetic small molecule belonging to the pyridyl piperidine class, characterized by a 3-chloropyridin-4-yloxy group linked to a piperidine ring bearing a 3-bromobenzoyl substituent. Its molecular formula is C17H16BrClN2O2 with a molecular weight of 395.68 g/mol [1]. The compound has been identified as an inhibitor of Wnt/β-catenin signaling, specifically inhibiting canonical Wnt pathway activity with an IC50 of 1.17 μM in a human HEK293 cell-based luciferase reporter assay following Wnt3A stimulation [1]. It is referenced in patents covering substituted pyridyl piperidine compounds as Wnt pathway inhibitors for hyperproliferative disease applications [2], and is commercially available from multiple research chemical suppliers as a non-GMP research reagent .

4-{[1-(3-Bromobenzoyl)piperidin-3-yl]oxy}-3-chloropyridine: Why In-Class Analogs Cannot Be Interchanged Without Evidence of Equivalence


The pyridyl piperidine chemical space is characterized by high sensitivity of Wnt inhibitory potency and selectivity to subtle structural variations—including halogen regiochemistry (3-bromo vs. 2-bromo vs. 4-bromo on the benzoyl ring), the position of the ether linkage on the piperidine ring (3-oxy vs. 4-oxy), and the chloropyridine substitution pattern. The Merck patent covering this scaffold explicitly defines activity-conferring substitution requirements, wherein alterations to the halogen position, linker geometry, or heterocycle regiochemistry are expected to produce significant shifts in IC50 and target engagement [1]. Consequently, generic substitution of this compound with a closely related analog lacking empirical biological equivalence data carries material risk of divergent Wnt inhibitory activity, potentially confounding structure–activity relationship (SAR) interpretation and invalidating screening or probe-generation campaigns [1].

4-{[1-(3-Bromobenzoyl)piperidin-3-yl]oxy}-3-chloropyridine: Quantitative Differentiation Evidence Against Closest Analogs and Wnt Pathway Inhibitors


Canonical Wnt Pathway Inhibitory Activity (Wnt3A-Stimulated HEK293 Reporter Assay)

4-{[1-(3-Bromobenzoyl)piperidin-3-yl]oxy}-3-chloropyridine inhibits canonical Wnt/β-catenin signaling stimulated by mouse Wnt3A in human HEK293 cells, yielding an IC50 of 1.17 μM (1,170 nM) in the Super Top Flash luciferase reporter gene assay [1]. When benchmarked against CCT251545, a structurally distinct potent Wnt signaling inhibitor that achieves an IC50 of 5 nM in a 7dF3 cell-based Wnt reporter assay , the target compound exhibits approximately 234-fold lower potency under the respective assay conditions. This pronounced potency differential arises from both scaffold dissimilarity and assay format differences; CCT251545 is a CDK8/CDK19 inhibitor, whereas the target compound acts via inhibition of the β-catenin destruction complex [1]. The target compound's micromolar potency positions it as a tool compound suitable for proof-of-concept Wnt inhibition studies, but scientists requiring sub-nanomolar potency should prioritize alternative chemotypes such as CCT251545 or IWP-2 (IC50 = 27 nM) . Notably, the target compound's IC50 falls within the lower-micromolar range, which is distinct from the nanomolar-range IC50 values (0.5–10 μM range reported for certain 2-bromobenzoyl regioisomers in anti-proliferative assays ), although direct assay-matched comparisons are currently absent from the published literature.

Wnt signaling β-catenin luciferase reporter HEK293 cancer biology

Regiochemical Differentiation: 3-Bromobenzoyl Substituent vs. 2-Bromo and 4-Bromo Regioisomers

The target compound features a 3-bromobenzoyl group attached to the piperidine nitrogen, in contrast to structurally documented analogs bearing 2-bromobenzoyl (e.g., 4-{[1-(2-bromobenzoyl)piperidin-4-yl]oxy}-3-chloropyridine) or 4-bromobenzoyl substituents . Systematic halogen positional scanning within benzoylpiperidine scaffolds has demonstrated that the position of the bromine atom on the benzoyl ring significantly modulates biological activity profiles, including enzyme inhibition potency and cellular anti-proliferative effects [1]. For 2-bromobenzoyl regioisomers, cell growth inhibition IC50 values ranging from 0.5 to 10 μM have been reported across multiple derivatives, suggesting that this regioisomeric series can achieve sub-micromolar potency in certain contexts . The 3-bromobenzoyl substitution pattern of the target compound theoretically offers distinct electronic and steric properties that may confer differential target binding characteristics compared to the 2-bromo or 4-bromo analogs, although published direct head-to-head pharmacological comparisons within a single assay are currently unavailable [1]. This data gap is consequential: researchers sourcing the compound for SAR expansion or probe optimization must recognize that regioisomeric bromobenzoyl piperidines are not functionally interchangeable without experimental validation.

medicinal chemistry halogen regiochemistry SAR benzoylpiperidine Wnt inhibitor

Patent-Scaffold Membership and Defined Therapeutic Utility

4-{[1-(3-Bromobenzoyl)piperidin-3-yl]oxy}-3-chloropyridine falls within the general structural Formula (I) of Merck Patent GmbH's pyridyl piperidine patent family (US2017/0107222 A1), which explicitly claims substituted pyridyl piperidine compounds as Wnt pathway inhibitors for the treatment of hyperproliferative diseases including cancer, inflammatory conditions, and degenerative diseases [1]. Patent inclusion formally defines this compound as a member of a structurally constrained, pharmacologically characterized chemical series with demonstrated therapeutic intent. In contrast, many commercially available pyridyl piperidine analogs lacking a patent pedigree exist as unscreened building blocks or intermediates without defined biological annotation . The patent context provides procurement decision-makers with a verifiable link to a pharmacologically validated target hypothesis (Wnt pathway inhibition) and a defined disease-relevance framework, reducing the risk of acquiring compounds with unknown or irrelevant biological activity profiles [1].

intellectual property Wnt pathway cancer hyperproliferative disease pyridyl piperidine

4-{[1-(3-Bromobenzoyl)piperidin-3-yl]oxy}-3-chloropyridine: Recommended Application Scenarios Based on Quantitative Evidence


Canonical Wnt/β-Catenin Pathway Inhibition in HEK293 Reporter Systems

The compound's documented Wnt3A-stimulated IC50 of 1.17 μM in the HEK293 Super Top Flash luciferase reporter assay [1] makes it directly applicable as a positive control or tool compound for screening Wnt pathway modulators in this specific cell-based format. Researchers should prepare stocks at 10–50 mM in DMSO and titrate across a 0.1–30 μM range to capture full dose–response curves. Note that the compound's micromolar potency means it is best suited for mechanistic or proof-of-concept studies rather than high-sensitivity target engagement experiments requiring sub-100 nM activity. The established assay context (human HEK293 cells, 24 h incubation, Wnt3A ligand stimulation) provides a reproducible experimental framework for integrating this compound into existing Wnt screening cascades.

Structure–Activity Relationship (SAR) Expansion of Pyridyl Piperidine Wnt Inhibitors

As a 3-bromobenzoyl, 3-oxy-piperidine, 3-chloropyridin-4-yloxy substituted pyridyl piperidine, this compound serves as a defined reference point within the patent-scoped chemical series for systematic SAR exploration [2]. Medicinal chemistry teams can use this compound as a starting scaffold for iterative modification—including bromine replacement, piperidine linker variation, and chloropyridine substitution—to map the structural determinants of Wnt inhibitory potency. The compound's membership in the Merck patent family provides a pre-existing intellectual property framework that academic and industrial groups can reference when designing analogs for potential lead optimization, while carefully considering freedom-to-operate considerations [2].

Regioisomeric Selectivity Profiling in Benzoylpiperidine Chemical Biology

Given the documented activity divergence between 2-bromobenzoyl, 3-bromobenzoyl, and 4-bromobenzoyl regioisomers across benzoylpiperidine series , this compound is valuable for systematic regioisomeric profiling studies. Researchers comparing the Wnt inhibitory activity of the target 3-bromo compound against its 2-bromo and 4-bromo regioisomers under matched assay conditions can generate critical SAR data that informs the design of more potent and selective benzoylpiperidine-based Wnt inhibitors. Such head-to-head regioisomer comparisons remain a published data gap, and groups that perform and publish these experiments will make a meaningful contribution to the field .

Chemical Probe Qualification for Wnt-Dependent Cancer Cell Line Panels

The compound's Wnt pathway inhibitory activity, combined with its structural similarity to benzoylpiperidine fragments with reported anti-proliferative effects in cancer cell lines , supports its use in panel screening against Wnt-addicted colorectal cancer lines (e.g., SW480, HCT116) and other Wnt-driven tumor models. Scientists should pair the compound with structurally distinct Wnt inhibitors (e.g., IWP-2, IC50 = 27 nM; CCT251545, IC50 = 5 nM) as comparative controls to distinguish on-target Wnt effects from off-target cytotoxicity. Concentration ranges of 0.1–50 μM are recommended for initial viability screening, with parallel assessment of β-catenin protein levels and Axin2 mRNA expression as target engagement biomarkers [1].

Quote Request

Request a Quote for 4-{[1-(3-bromobenzoyl)piperidin-3-yl]oxy}-3-chloropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.